molecular formula C10H13FN2 B186270 2-Fluoro-3-(piperidin-4-YL)pyridine CAS No. 161610-12-4

2-Fluoro-3-(piperidin-4-YL)pyridine

Cat. No.: B186270
CAS No.: 161610-12-4
M. Wt: 180.22 g/mol
InChI Key: FVRBPDYSPMCVLV-UHFFFAOYSA-N
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Description

2-Fluoro-3-(piperidin-4-yl)pyridine is a fluorinated pyridine derivative featuring a fluorine atom at the 2-position and a piperidin-4-yl group at the 3-position of the pyridine ring. This compound is of interest in medicinal chemistry, particularly in the development of ligands for neurological receptors or enzyme inhibitors, though specific applications require further validation .

Properties

CAS No.

161610-12-4

Molecular Formula

C10H13FN2

Molecular Weight

180.22 g/mol

IUPAC Name

2-fluoro-3-piperidin-4-ylpyridine

InChI

InChI=1S/C10H13FN2/c11-10-9(2-1-5-13-10)8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2

InChI Key

FVRBPDYSPMCVLV-UHFFFAOYSA-N

SMILES

C1CNCCC1C2=C(N=CC=C2)F

Canonical SMILES

C1CNCCC1C2=C(N=CC=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Analogues

A comparative analysis of 2-fluoro-3-(piperidin-4-yl)pyridine with structurally related compounds reveals key differences in substituents, electronic properties, and biological activity:

Compound Substituents Key Features Biological Relevance
This compound -F (C2), -piperidin-4-yl (C3) Combines electronegative fluorine with a basic piperidine group. Potential ligand for nicotinic acetylcholine receptors or enzyme targets .
2-Fluoro-3-(trifluoromethyl)pyridine -F (C2), -CF₃ (C3) Highly lipophilic due to -CF₃; strong electron-withdrawing effects. Used in agrochemicals and materials science; lacks amine interactions .
2-F-A-85380 -F (C2), -azetidinylmethoxy (C3) Azetidine (4-membered ring) with methoxy linker; lower steric bulk. PET imaging ligand for α4β2 nicotinic receptors; faster pharmacokinetics than piperidine analogues .
Compound 12 (Benzoylpiperidine) -F (C2), -benzoylpiperidine (C3) Fluorine enhances inhibitory potency against MAGL; bulky substituent. 2.6-fold higher MAGL inhibition than mono-fluoro derivatives .
2-Chloro-5-(4-substituted phenyl)pyridine -Cl (C2), substituted phenyl (C5) Chlorine increases hydrophobicity; phenyl groups modulate antimicrobial activity. Antimicrobial screening shows moderate activity against Gram-positive bacteria .

Physicochemical Properties

  • Molecular Weight (MW): this compound: ~179.22 g/mol (estimated).
  • Lipophilicity (logP):
    • The piperidinyl group increases basicity (pKa ~10–11), leading to protonation at physiological pH and enhanced water solubility.
    • Trifluoromethyl derivatives (e.g., 2-Fluoro-3-(trifluoromethyl)pyridine) exhibit higher logP values, favoring membrane permeability but risking metabolic instability .
  • Melting Points (M.P.): Piperidine-containing derivatives typically have lower M.P. (e.g., ~268–287°C for hexahydroquinolines) compared to chlorinated analogues, which may form stronger crystal lattices .

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